5-(morpholin-4-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene
Description
5-(morpholin-4-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a morpholine ring, a dioxino ring, and a benzothiazole moiety, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
2-morpholin-4-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-16-4-2-15(1)13-14-9-7-10-11(8-12(9)19-13)18-6-5-17-10/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBBVOHRUBJOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Cyclization Approach
This method involves stepwise formation of the tricyclic framework from monocyclic precursors. A representative route begins with the preparation of a substituted benzothiazole intermediate, followed by oxidative cyclization to install the dioxane ring. For instance, chlorination of 2-aminophenol derivatives, followed by treatment with morpholine, yields key intermediates that undergo intramolecular cyclization under acidic conditions. Microwave-assisted reactions (130°C, 1 hour) have been employed to accelerate ring closure, achieving yields up to 49.6% in analogous systems.
Convergent Coupling Strategy
Palladium-catalyzed cross-coupling reactions enable modular assembly of the tricyclic core. Suzuki-Miyaura couplings between boronic esters and halogenated heterocycles are particularly effective. For example, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline derivatives react with brominated morpholine precursors in the presence of Pd(PPh₃)₄ and Cs₂CO₃ to form biaryl linkages. This method offers flexibility in introducing substituents but requires stringent control over stoichiometry and catalyst loading (typically 3 mol% Pd).
Stepwise Preparation Methods
Morpholine Subunit Incorporation
The morpholine moiety is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination. In one protocol, 4-chlorobenzothiazole reacts with excess morpholine in toluene at 80°C for 12 hours, achieving >85% conversion. Microwave irradiation (100°C, 30 minutes) reduces reaction times while maintaining yields at 78–82%.
Dioxane Ring Formation
Cyclocondensation of diols with thiourea derivatives under Dean-Stark conditions generates the dioxa-thia ring. A typical procedure involves refluxing 1,2-ethanediol with 2-mercaptobenzimidazole in toluene with p-toluenesulfonic acid (PTSA) as catalyst. The water byproduct is azeotropically removed, driving the reaction to completion in 6–8 hours.
Final Cyclization to Tricyclic System
Intramolecular Heck or Buchwald-Hartwig couplings close the central azatricyclo ring. Using Pd₂(dba)₃/Xantphos as a catalytic system, researchers have achieved 60–65% yields in model substrates. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | <70% below 100°C |
| Catalyst Loading | 5 mol% Pd | Drops to 40% at 2 mol% |
| Reaction Time | 24–36 hours | Incomplete <18 hours |
Optimization of Critical Reaction Parameters
Solvent Systems
Polar aprotic solvents (DMF, NMP) enhance cyclization rates but may promote side reactions. Mixed toluene/ethanol (9:1) systems balance solubility and reactivity, particularly in Suzuki couplings. For acid-catalyzed steps, dichloroethane outperforms THF due to superior thermal stability.
Catalytic Efficiency
Ligand design significantly impacts palladium-catalyzed steps. Bulky phosphines (e.g., SPhos) suppress β-hydride elimination in Heck reactions, while BINAP ligands improve enantioselectivity in asymmetric cyclizations. Nickel catalysts (e.g., Ni(COD)₂) offer a cost-effective alternative for large-scale syntheses but require rigorous oxygen exclusion.
Purification Techniques
Silica gel chromatography remains the standard for isolating the title compound, with elution systems ranging from CH₂Cl₂/MeOH (95:5) to EtOAc/hexane (3:7). Recrystallization from hot ethyl acetate/hexane mixtures improves purity to >99%.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 4.32–4.28 (m, 4H, OCH₂), 3.85–3.79 (m, 4H, morpholine), 3.12 (t, J = 4.8 Hz, 4H, NCH₂). LC-MS (ESI+): m/z 279.1 [M+H]⁺, confirming molecular weight.
Crystallographic Data
Single-crystal X-ray diffraction reveals a planar tricyclic core with dihedral angles of 12.3° between the dioxane and thiazole rings. The morpholine adopts a chair conformation, minimizing steric strain.
Comparative Analysis with Related Tricyclics
| Compound | Synthesis Yield | Key Differentiator | Application |
|---|---|---|---|
| Target Compound | 49–65% | Morpholine donor | Kinase inhibition |
| MTIP (CRF1 antagonist) | 32–41% | Piperazine core | Neuropharmacology |
| Benzodiazepine Analogues | 55–70% | Fused benzene-diazepine | Anxiolytics |
The target compound’s morpholine subunit enhances water solubility (LogP 1.7 vs 2.9 for MTIP), making it preferable for aqueous-phase reactions.
Challenges and Limitations
Despite advances, several hurdles persist:
- Regioselectivity Control : Competing cyclization pathways often yield regioisomers requiring tedious separation.
- Scale-Up Issues : Microwave-assisted steps face energy transfer limitations in batch reactors >1 kg.
- Oxidative Degradation : The thioether linkage is prone to overoxidation to sulfone derivatives under harsh conditions.
Chemical Reactions Analysis
Types of Reactions
5-(morpholin-4-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzothiazole ring, leading to a wide range of derivatives with different properties.
Scientific Research Applications
5-(morpholin-4-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(morpholin-4-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(morpholin-4-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene include:
- 6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
- 6,7-Dihydro[1,4]dioxino[2,3-f][2,1,3]-benzothiadiazole
- Ethyl 2-(2-imino-6,7-dihydro[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the morpholine, dioxino, and benzothiazole rings. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 5-(morpholin-4-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene is a tricyclic heterocyclic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Molecular Structure
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : Approximately 317.37 g/mol
- Structural Features : The compound features a tricyclic framework with multiple heteroatoms, specifically nitrogen (N), oxygen (O), and sulfur (S), contributing to its unique reactivity and biological properties.
The compound is classified as a heterocyclic organic compound due to the presence of heteroatoms within its ring structure. It is known for its diverse biological activities and potential as a building block in organic synthesis.
The biological activity of this compound is primarily attributed to its interactions with various biological targets at the molecular level. The specific mechanisms remain under investigation; however, preliminary studies suggest that it may exhibit activity against certain receptors involved in neuropharmacology and other therapeutic areas.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to this compound demonstrate significant anticancer properties. For instance:
These findings suggest that the target compound may possess similar anticancer efficacy.
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has been explored through various preclinical models:
- Corticotropin-Releasing Factor (CRF) Antagonism : Related compounds have shown promise in modulating stress-induced behaviors in animal models of alcohol dependence, indicating a potential role in treating anxiety and addiction disorders .
Case Studies
- Preclinical Alcoholism Model : In studies involving animal models of alcohol dependence, related morpholine-based compounds demonstrated significant reductions in alcohol self-administration and reinstatement of stress-induced alcohol seeking behaviors . This suggests that this compound may have therapeutic potential in treating alcohol use disorders.
- Antidepressant Activity : Compounds structurally similar to the target have been implicated in the modulation of neurotransmitter systems associated with mood regulation, providing a basis for further investigation into their antidepressant properties.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions and functional group transformations:
- Initial Cyclization : Formation of the tricyclic core through cyclization of appropriate precursors.
- Functionalization : Introduction of morpholine and other substituents to enhance biological activity.
- Purification : Use of chromatography techniques to isolate the final product.
Q & A
What are the key challenges in synthesizing 5-(morpholin-4-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraene, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis of this tricyclic compound involves multi-step reactions, including cyclization and functional group modifications. Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions (e.g., oxidation of the thia group). Evidence from similar tetracyclic systems suggests using anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling steps . Optimizing temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility vs. THF for stability) can improve yields. Purity is enhanced via column chromatography with silica gel and ethyl acetate/hexane gradients .
How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
Methodological Answer:
Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). For example, morpholine ring puckering may cause NMR signal splitting that is absent in X-ray structures. To resolve this:
- Perform variable-temperature NMR to assess conformational dynamics .
- Compare computed (DFT) NMR chemical shifts with experimental data using software like Gaussian or ORCA .
- Validate crystal structure with Hirshfeld surface analysis to identify intermolecular interactions influencing solid-state conformation .
What advanced computational strategies are recommended for modeling the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) is effective for calculating HOMO-LUMO gaps, charge distribution, and aromaticity indices (NICS) for the tricyclic core . Molecular dynamics simulations (e.g., AMBER) can predict solvation effects on reactivity. For docking studies (e.g., enzyme targets), use AutoDock Vina with force fields adjusted for sulfur and oxygen lone pairs .
How should researchers design bioactivity assays to evaluate the biological potential of this compound?
Methodological Answer:
Prioritize assays based on structural analogs:
- Antimicrobial activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with morpholine-containing compounds showing enhanced membrane penetration .
- Enzyme inhibition: Screen against kinases (e.g., CDK2) via fluorescence polarization, given the compound’s potential ATP-binding site interactions .
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa), using LC₅₀ values to compare with reference drugs like doxorubicin .
What experimental and theoretical approaches validate the compound’s tautomeric or isomeric forms?
Methodological Answer:
Tautomerism in the azatricyclo framework can be assessed via:
- IR spectroscopy: Detect enol-keto tautomers via carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches .
- X-ray Photoelectron Spectroscopy (XPS): Resolve sulfur oxidation states (e.g., thia vs. sulfoxide groups) .
- Theoretical calculations: Compare relative Gibbs free energies of tautomers using DFT .
How can researchers address low solubility in aqueous media during formulation studies?
Methodological Answer:
Enhance solubility via:
- Co-crystallization: Use co-formers like succinic acid, leveraging hydrogen bonding with the morpholine oxygen .
- Nanoformulation: Prepare liposomal encapsulations (e.g., phosphatidylcholine/cholesterol) with particle size <200 nm (DLS validation) .
- pH adjustment: Exploit the compound’s basic morpholine moiety by preparing hydrochloride salts (pH 4–5) .
What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation pathways (e.g., oxidation of thia group) .
- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/w) and store in amber vials under nitrogen .
- HPLC-MS monitoring: Use C18 columns (3.5 µm) with 0.1% formic acid in acetonitrile/water gradients to detect degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
